Cas no 2551119-53-8 (3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride
- Z4763824006
-
- MDL: MFCD32874755
- インチ: 1S/C7H11N3.2ClH/c1-9-7-6(5-8)3-2-4-10-7;;/h2-4H,5,8H2,1H3,(H,9,10);2*1H
- InChIKey: IQDBUOIUACAFEH-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(C)C1C(=CC=CN=1)CN
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 94.9
- トポロジー分子極性表面積: 50.9
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27692115-0.25g |
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |
2551119-53-8 | 95.0% | 0.25g |
$172.0 | 2025-03-20 | |
Aaron | AR028H58-100mg |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 100mg |
$190.00 | 2025-02-16 | |
Aaron | AR028H58-2.5g |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 2.5g |
$1178.00 | 2025-02-16 | |
1PlusChem | 1P028GWW-250mg |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 250mg |
$267.00 | 2024-05-20 | |
Enamine | EN300-27692115-10g |
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |
2551119-53-8 | 95% | 10g |
$1839.0 | 2023-09-10 | |
1PlusChem | 1P028GWW-5g |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 5g |
$1595.00 | 2024-05-20 | |
Aaron | AR028H58-250mg |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 250mg |
$262.00 | 2025-02-16 | |
Aaron | AR028H58-5g |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 5g |
$1730.00 | 2025-02-16 | |
Aaron | AR028H58-10g |
3-(aminomethyl)-N-methylpyridin-2-aminedihydrochloride |
2551119-53-8 | 95% | 10g |
$2554.00 | 2025-02-16 | |
Enamine | EN300-27692115-1.0g |
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride |
2551119-53-8 | 95.0% | 1.0g |
$428.0 | 2025-03-20 |
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
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3-(aminomethyl)-N-methylpyridin-2-amine dihydrochlorideに関する追加情報
Introduction to 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride (CAS No. 2551119-53-8)
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2551119-53-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This bis-amino derivative of pyridine has garnered attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The compound features a pyridine core substituted with an aminomethyl group at the 3-position and a methyl group at the 2-position, further salted with hydrochloride to enhance solubility and stability. Such structural motifs are frequently explored in the development of bioactive molecules, particularly those targeting neurological and inflammatory pathways.
The relevance of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride is underscored by its potential role as a key intermediate in synthesizing more complex pharmacophores. The presence of both primary and secondary amine functionalities allows for diverse chemical modifications, including condensation reactions, coupling with carboxylic acids or aldehydes, and further derivatization to produce novel heterocyclic compounds. In recent years, there has been a surge in interest toward pyridine-based scaffolds due to their well-documented biological activity across multiple therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features that make 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride a promising candidate for drug development. Studies suggest that the compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and neurodegenerative diseases. The aminomethyl moiety, in particular, is known to facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the methyl group at the 2-position can modulate electronic properties, influencing reactivity and pharmacokinetic profiles.
In the context of medicinal chemistry, derivatives of this compound have been investigated for their potential as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). The pyridine ring itself is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs due to its ability to penetrate biological membranes and interact with proteins. The dihydrochloride salt form of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride improves its handling properties by increasing crystallinity and solubility in aqueous systems, making it more amenable for formulation into pharmaceutical products.
The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key synthetic strategies include nucleophilic substitution reactions to introduce the aminomethyl group, followed by methylation at the 2-position using appropriate reagents such as methyl iodide or dimethyl sulfate. The final step involves conversion to the hydrochloride salt through treatment with hydrochloric acid or other acidic reagents. Advances in green chemistry have also led to alternative synthetic routes that minimize waste and improve atom economy, aligning with sustainable pharmaceutical practices.
From a biological perspective, the compound’s dual amine functionality makes it an attractive candidate for further pharmacological exploration. Preclinical studies have demonstrated that structurally similar pyridine derivatives exhibit anti-inflammatory, analgesic, and even antitumor activities. While direct evidence on 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride is still emerging, its analogs suggest promising avenues for therapeutic intervention. Researchers are particularly interested in how modifications to the nitrogen substituents can fine-tune biological activity without compromising safety profiles.
The commercial availability of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride has facilitated its use in academic research laboratories worldwide. Pharmaceutical companies and contract research organizations (CROs) often employ this compound as a building block for high-throughput screening (HTS) campaigns or as part of custom synthesis projects. Its well-characterized properties make it an ideal candidate for generating libraries of derivatives with tailored pharmacological properties.
Looking ahead, the future of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride lies in its integration into next-generation drug discovery platforms. Innovations such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) rely on small molecules like this one to identify novel binding sites on target proteins. Additionally, advances in artificial intelligence (AI) are enabling faster virtual screening processes that can predict how modifications to this compound might enhance its therapeutic potential.
In conclusion,3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride (CAS No. 2551119-53-8) represents a valuable asset in modern medicinal chemistry. Its unique structural features offer opportunities for designing new therapeutics targeting various diseases, while its synthetic accessibility ensures broad applicability across research settings. As our understanding of biological pathways continues to expand,this compound will likely play an increasingly important role in shaping future treatments.
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